新红4R

描述

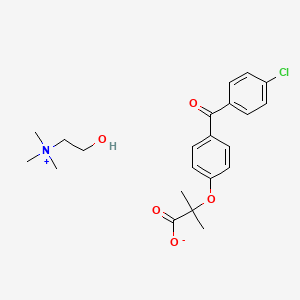

Ponceau 4R, also known by more than 100 synonyms including C.I. 16255, cochineal red A, C.I. acid red 18, brilliant scarlet 3R, brilliant scarlet 4R, and new coccine, is a synthetic colorant that may be used as a food coloring . It is a strawberry red azo dye which can be used in a variety of food products, and is usually synthesized from aromatic hydrocarbons . It is stable to light, heat, and acid but fades in the presence of ascorbic acid .

Synthesis Analysis

Ponceau 4R is usually synthesized from aromatic hydrocarbons . A study has reported a method for the determination of Ponceau 4R dye in real samples by UV–Vis spectrophotometry . The method involves the use of a deep eutectic solvent microextraction procedure .Molecular Structure Analysis

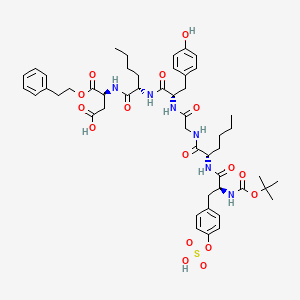

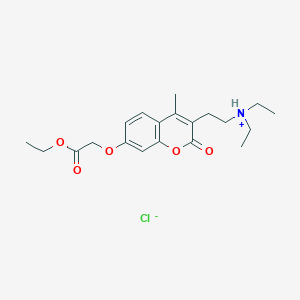

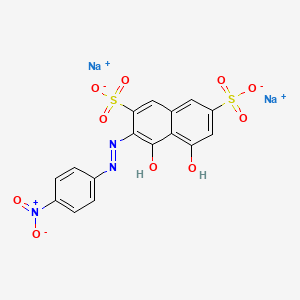

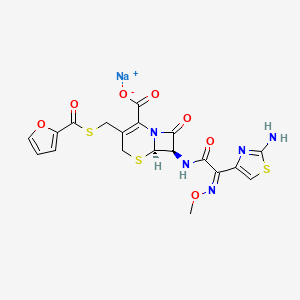

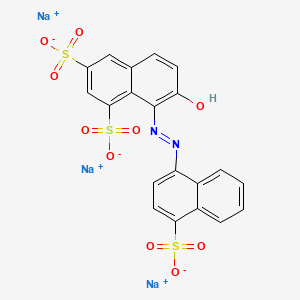

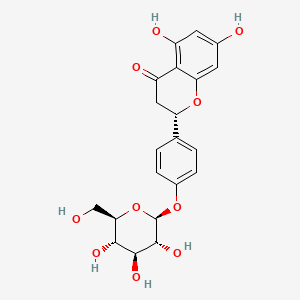

The chemical name of Ponceau 4R is 1-(4-sulfo-1-napthylazo)-2-napthol-6,8-disulfonic acid, trisodium salt . It is principally the trisodium salt of 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate .Chemical Reactions Analysis

A study has investigated the kinetics of color degradation, removal of total organic carbon and consumption of reactants in the oxidation of Ponceau 4R in aqueous solutions by Fenton and photo-Fenton processes . The results show that these processes caused approximately 95% of decoloration after only 300 s of reaction and complete color degradation at 7200 s .Physical And Chemical Properties Analysis

Ponceau 4R is a water-soluble monoazo dye with a molar mass of 604.46 g·mol−1 . It occurs as a reddish powder or granules . It has a wavelength of maximum absorption of 506 nm in water . Its solubility in water at 20°C is 200 g/l .科学研究应用

淡水鱼饲料添加剂

新红4R,也称为色素类感官添加剂,用于淡水鱼饲料。 它能有效地为饲料添加颜色,增强饲料的视觉吸引力,从而提高饲料的摄入量和吸收率 .

宠物食品着色剂

该化合物还用于为猫、狗和观赏鱼的宠物食品添加颜色。 欧洲食品安全局对其安全性及有效性进行了评估,确保它符合这些动物的必要标准 .

食品添加剂安全重新评估

This compound已接受过联合国粮农组织/世界卫生组织食品添加剂专家委员会和欧盟食品科学委员会等监管机构的科学重新评估,以确保其作为食品添加剂的持续安全性 .

电化学传感平台

最近的一项研究开发了一种用于检测食品中this compound的电化学传感平台。 该平台利用羧化氧化石墨烯和金属有机框架准确检测this compound的存在 .

作用机制

Target of Action

Its main function is to provide an aesthetically pleasing coloration to food products .

Mode of Action

The mode of action of Ponceau 4R is based on its ability to absorb and reflect certain wavelengths of light, which gives it its characteristic red colour . It has a complex fluorescence characteristic due to its big and conjugate structure such as naphthalene and provides electron group -OH which can intensify its ability to emit fluorescence .

Biochemical Pathways

It has been found that genes that interact with ponceau 4r are significantly enriched in certain pathways, including nicotine addiction and neurotransmitter receptor binding .

Pharmacokinetics

It is known that there is no evidence of carcinogenicity, genotoxicity, neurotoxicity, or reproductive and developmental toxicity at the permitted dietary exposures .

Result of Action

The primary result of Ponceau 4R’s action is the imparting of a red colour to food products. On a molecular level, Ponceau 4R binds with proteins by electrostatic and hydrophobic interactions due to complex formations at the surfaces of protein molecules . On a cellular level, it has been found that Ponceau 4R can cause an increase in the frequency of micronucleated polychromatic erythrocytes (PCE) with micronuclei (MN), indicating potential genotoxic effects .

Action Environment

Ponceau 4R is stable to light, heat, and acid but fades in the presence of ascorbic acid . The stability of Ponceau 4R makes it suitable for

未来方向

There is a need for the development of rapid and sensitive methods for the detection of Ponceau 4R to enhance food quality and safety . A study has reported a simple but efficient voltammetric sensor for Ponceau 4R detection, based on gold nanoparticles and electrochemical reduced graphene oxide nanocomposites for a screen-printed electrode .

属性

IUPAC Name |

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGJCIMEBVHMTA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N2Na3O10S3 | |

| Record name | PONCEAU 4R, COCHINEAL RED A | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021213 | |

| Record name | C.I. Acid Red 18, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Reddish powder or granules, Maroon solid; [HSDB] | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PONCEAU 4R, COCHINEAL RED A | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | C.I. Acid Red 18 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol. | |

| Record name | C.I. ACID RED 18 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Maroon powder | |

CAS RN |

2611-82-7 | |

| Record name | C.I. Acid Red 18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 18, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONCEAU 4R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z525CBK9PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. ACID RED 18 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ponceau 4R?

A1: Ponceau 4R has the molecular formula C20H11N2Na3O10S3 and a molecular weight of 604.47 g/mol.

Q2: What are the characteristic spectroscopic features of Ponceau 4R?

A2: Ponceau 4R exhibits distinctive absorption and fluorescence spectra. Research has identified four notable fluorescence peaks at 420 nm, 530 nm, 635 nm, and 687 nm. These peaks are attributed to electronic transitions within the molecule, particularly n→π transitions in the -OH group and π→π transitions in the naphthalene ring system [].

Q3: How does the presence of metal ions affect Ponceau 4R?

A3: Studies have shown that certain metal ions like Al3+, Cu2+, Fe3+, and Fe2+ can significantly impact the stability and color of Ponceau 4R [, ]. These interactions could potentially affect its performance and applications in various matrices.

Q4: Does Ponceau 4R exhibit any catalytic properties?

A4: While Ponceau 4R is primarily known as a colorant, research suggests that it can be involved in certain chemical reactions. For example, one study examined the kinetics of Cobalt (II) ion-catalyzed oxidation of Ponceau 4R by hydrogen peroxide []. This highlights its potential role in catalytic processes.

Q5: Have there been any computational studies on Ponceau 4R?

A5: Yes, researchers have employed computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to study the molecular structure and spectral properties of Ponceau 4R []. These studies provide valuable insights into its electronic structure, geometry, and spectral behavior.

Q6: What analytical methods are used to detect and quantify Ponceau 4R?

A6: A range of analytical techniques are employed for Ponceau 4R analysis, including:

- Spectrophotometry: Utilizes Ponceau 4R's unique absorption characteristics for detection and quantification [, , , , ].

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for separating and quantifying Ponceau 4R in complex matrices like food and beverages [, , ].

- Fluorescence Spectroscopy: Exploits the fluorescence properties of Ponceau 4R for sensitive detection and analysis [, , ].

- Thin Layer Chromatography (TLC): A simpler and more accessible method for qualitative and quantitative analysis of Ponceau 4R [].

Q7: What are the primary applications of Ponceau 4R?

A7: Ponceau 4R is widely used as a colorant in various industries:

- Food Industry: Used in beverages, candies, confectioneries, and processed foods to enhance visual appeal [, , , , ].

- Pharmaceutical Industry: Used as a colorant in tablets, capsules, and syrups [, ].

- Cosmetic Industry: Used in certain cosmetics and personal care products [].

Q8: Are there any viable alternatives to Ponceau 4R?

A8: The search for safer and more sustainable alternatives to synthetic dyes like Ponceau 4R is ongoing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)